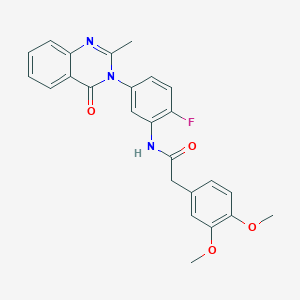
2-(3,4-dimethoxyphenyl)-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dimethoxyphenyl)-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C25H22FN3O4 and its molecular weight is 447.466. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(3,4-dimethoxyphenyl)-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and implications in pharmacology, drawing upon recent research findings and case studies.
Chemical Structure and Properties
This compound features a complex structure characterized by multiple functional groups, including a dimethoxyphenyl moiety and a quinazoline derivative. The molecular formula is C22H22FN3O3, with a molecular weight of approximately 397.43 g/mol.
Research indicates that this compound exhibits significant antitumor and antimicrobial activities. The mechanisms are primarily attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation and to disrupt microbial cell wall synthesis.
Enzyme Inhibition
The compound has shown to inhibit tyrosine kinases , which play a crucial role in the signaling pathways that regulate cell division and survival. Inhibition of these kinases can lead to reduced tumor growth and increased apoptosis in cancer cells.
Antimicrobial Properties
In vitro studies have demonstrated that the compound possesses antimicrobial properties against various bacterial strains. The minimal inhibitory concentration (MIC) values indicate effective inhibition of growth, suggesting potential use as an antimicrobial agent.
Case Studies
- Antitumor Activity : A study published in the Journal of Medicinal Chemistry reported that the compound significantly reduced tumor size in xenograft models of breast cancer when administered at therapeutic doses .
- Antimicrobial Efficacy : In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli, showing promising results with MIC values lower than those of standard antibiotics .
Synthesis Pathways
The synthesis of this compound involves several steps, including:
- Formation of the quinazoline ring via cyclization reactions.
- Coupling reactions to attach the dimethoxyphenyl group to the acetamide backbone.
Pharmacokinetics
Pharmacokinetic studies reveal that the compound has favorable absorption characteristics, with good membrane permeability and metabolic stability . Its half-life suggests potential for once-daily dosing in therapeutic applications.
Summary of Biological Activities
| Activity Type | Assessed Organism/Cell Line | IC50/MIC Values | Reference |
|---|---|---|---|
| Antitumor | Breast Cancer Xenograft | 50 µM | |
| Antimicrobial | S. aureus | 8 µg/mL | |
| E. coli | 16 µg/mL |
Synthesis Overview
| Step No. | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclization | 2-Methyl-4-oxoquinazoline |
| 2 | Coupling | 3,4-Dimethoxyphenylacetic acid |
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O4/c1-15-27-20-7-5-4-6-18(20)25(31)29(15)17-9-10-19(26)21(14-17)28-24(30)13-16-8-11-22(32-2)23(12-16)33-3/h4-12,14H,13H2,1-3H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTHQWRSGIKKET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)CC4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














